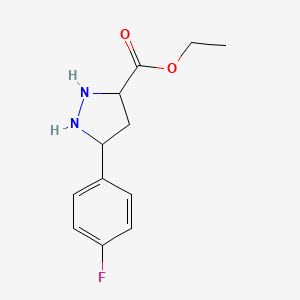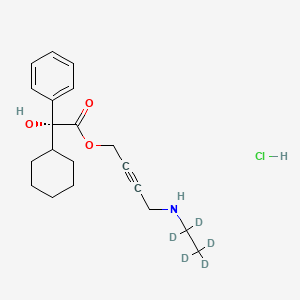
Desethyloxybutynin-d5 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desethyloxybutynin-d5 (hydrochloride) is a deuterium-labeled version of Desethyloxybutynin hydrochloride. Desethyloxybutynin is the active metabolite of Oxybutynin, an anticholinergic agent that inhibits voltage-dependent potassium channels . This compound is primarily used for research purposes, particularly in the study of drug metabolism and pharmacokinetics.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Desethyloxybutynin-d5 (hydrochloride) involves the synthesis of the non-labeled Desethyloxybutynin followed by deuterium exchange reactions. Typically, the synthesis starts with the preparation of Oxybutynin, which is then subjected to deuterium gas to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Desethyloxybutynin-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The use of deuterium gas in the exchange reactions is carefully controlled to achieve the desired isotopic labeling .
化学反应分析
Types of Reactions
Desethyloxybutynin-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterated analogs .
科学研究应用
Desethyloxybutynin-d5 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the biotransformation of drugs.
Medicine: Utilized in pharmacokinetic studies to track the distribution and elimination of drugs.
Industry: Applied in the development of new pharmaceuticals and the optimization of existing drug formulations.
作用机制
Desethyloxybutynin-d5 (hydrochloride) exerts its effects by inhibiting the muscarinic action of acetylcholine on smooth muscle. This inhibition leads to the relaxation of the bladder muscle, reducing the urge to void. The compound targets postganglionic type 1, 2, and 3 muscarinic receptors, thereby preventing the contraction of the bladder muscle .
相似化合物的比较
Similar Compounds
Desethyloxybutynin hydrochloride: The non-deuterated version of Desethyloxybutynin-d5 (hydrochloride).
Oxybutynin: The parent compound from which Desethyloxybutynin is derived.
Tolterodine: Another anticholinergic agent used for similar therapeutic purposes.
Uniqueness
Desethyloxybutynin-d5 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic profile of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-labeled counterpart .
属性
分子式 |
C20H28ClNO3 |
|---|---|
分子量 |
370.9 g/mol |
IUPAC 名称 |
4-(1,1,2,2,2-pentadeuterioethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/t20-;/m0./s1/i1D3,2D2; |
InChI 键 |
DSWCYTSHCYXHGW-OGZAJPJGSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl |
规范 SMILES |
CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-1H-pyrrolo[3,2-c]pyridin-6-yl]indazole-5-carboxamide](/img/structure/B12363261.png)
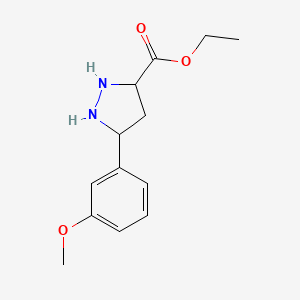
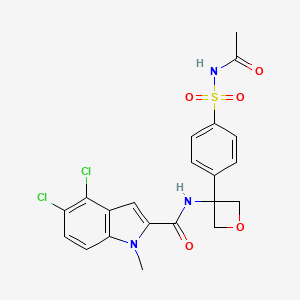

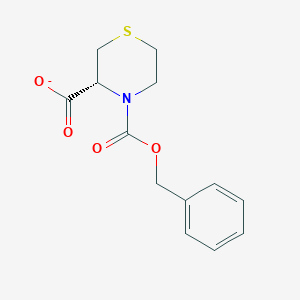
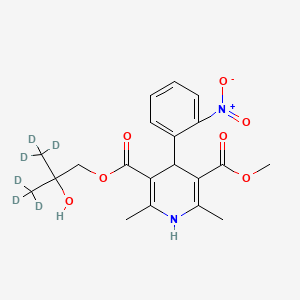


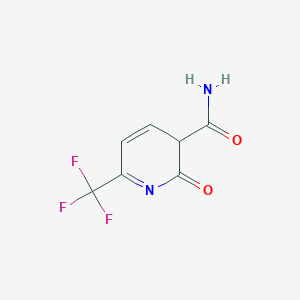
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12363329.png)

![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]heptadecanamide](/img/structure/B12363352.png)

